2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid
Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid is a synthetic organic compound featuring an eight-membered azocane ring (a saturated heterocycle with one nitrogen atom) substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 5 with an acetic acid moiety.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-8-4-6-11(7-5-9-15)10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUUPQXBYDPCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CCC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable catalysts.
Final Assembly: The final step involves coupling the azocane ring with the acetic acid moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azocane derivatives.
Scientific Research Applications
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Protecting Group Variations
a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structural Differences : Replaces the azocane ring with a six-membered piperazine ring and substitutes the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Functional Implications: The Fmoc group is base-labile, unlike the acid-labile Boc group, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis . The smaller piperazine ring (vs.
b. 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid
- Structural Differences : Features a tetrazole ring (five-membered aromatic ring with four nitrogen atoms) and a methylsulfanylphenyl substituent instead of the azocane-Boc-acetic acid framework.
- Functional Implications: The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability. Crystal structure analysis reveals π-π interactions and hydrogen bonding, which may influence solubility and crystallinity compared to the target compound .
Pharmacologically Active Analogs
a. Racemic Indole C5-O-Substituted Seco-Cyclopropylindole (seco-CI) Compounds ()
- Key Structural Contrasts : These compounds incorporate indole and cyclopropyl moieties instead of azocane.
- Biological Activity :
- Compounds with small sulfonyl substituents (e.g., 5-O-methylsulfonyl) exhibit cytotoxicity comparable to doxorubicin against cancer cell lines (COLO 205, SK-MEL-2) .
- Implication for Target Compound : The bulky Boc group in 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid may reduce cell permeability or target affinity compared to smaller substituents.
b. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()
- Structural Similarities : Shares the Boc-protected amine motif but lacks the azocane ring and acetic acid group.
- Synthetic Utility : Demonstrates Boc deprotection strategies using HCl/dioxane, a method applicable to the target compound .
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of molecules that may serve as beta-lactamase inhibitors, which are crucial in combating antibiotic resistance by inhibiting enzymes that degrade beta-lactam antibiotics.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.33 g/mol. The structural representation indicates the presence of an azocane ring and a carboxylic acid functional group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₁O₃ |
| Molecular Weight | 239.33 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The primary biological activity associated with this compound is its ability to inhibit beta-lactamase enzymes. Beta-lactamases are produced by bacteria to resist the effects of beta-lactam antibiotics such as penicillins and cephalosporins. The inhibition of these enzymes can restore the efficacy of these antibiotics, making this compound a candidate for further development in antimicrobial therapies.
Research Findings
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting various beta-lactamases. For instance, research has indicated that modifications in the side chains can significantly enhance the inhibitory potency against specific bacterial strains.
Case Study: Inhibition of Extended-Spectrum Beta-Lactamases (ESBLs)
In a study focusing on ESBL-producing Escherichia coli, derivatives of azabicyclo compounds were tested for their ability to inhibit enzyme activity. The results demonstrated that certain structural modifications led to increased binding affinity and enzyme inhibition, suggesting that similar modifications could enhance the efficacy of this compound against resistant bacterial strains.
Table 2: Comparative Inhibition Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
